6alpha,9-Difluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate
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Overview
Description
6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory properties. It is used in various medical applications, particularly in dermatology, due to its ability to reduce inflammation and suppress immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and topical treatments.
Mechanism of Action
The mechanism of action of 6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity .
Comparison with Similar Compounds
Similar Compounds
6alpha,9alpha-Difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-propionate: Another synthetic corticosteroid with similar anti-inflammatory properties.
6alpha,9alpha-Difluoro-11beta,16alpha,17alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione: A related compound with additional hydroxyl groups.
Uniqueness
6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is unique due to its specific fluorination pattern and the presence of the pyrazole ring, which contribute to its potent anti-inflammatory activity and stability .
Properties
CAS No. |
72149-69-0 |
---|---|
Molecular Formula |
C24H28F2N2O5 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H28F2N2O5/c1-12(29)33-11-20(32)24-13(10-27-28-24)6-15-16-8-18(25)17-7-14(30)4-5-21(17,2)23(16,26)19(31)9-22(15,24)3/h4-5,7,10,13,15-16,18-19,28,31H,6,8-9,11H2,1-3H3/t13-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
YWVJRBWFJSZGML-NECMWHKCSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C=NN2 |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)C=NN2 |
Origin of Product |
United States |
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